Cas no 1396798-53-0 (N-{4-4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-ylphenyl}naphthalene-1-carboxamide)

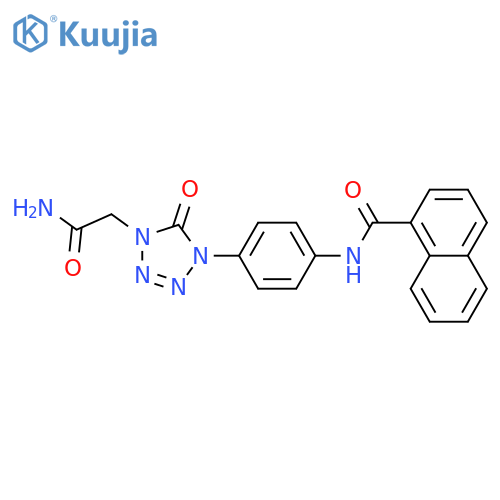

1396798-53-0 structure

商品名:N-{4-4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-ylphenyl}naphthalene-1-carboxamide

CAS番号:1396798-53-0

MF:C20H16N6O3

メガワット:388.37944316864

CID:6511959

N-{4-4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-ylphenyl}naphthalene-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-{4-4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-ylphenyl}naphthalene-1-carboxamide

- N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]naphthalene-1-carboxamide

-

- インチ: 1S/C20H16N6O3/c21-18(27)12-25-20(29)26(24-23-25)15-10-8-14(9-11-15)22-19(28)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H2,21,27)(H,22,28)

- InChIKey: KKCZMOFKMNFQBP-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC2=CC=C(N3C(=O)N(CC(N)=O)N=N3)C=C2)=O)=C2C(C=CC=C2)=CC=C1

N-{4-4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-ylphenyl}naphthalene-1-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6233-0721-100mg |

N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}naphthalene-1-carboxamide |

1396798-53-0 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0721-1mg |

N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}naphthalene-1-carboxamide |

1396798-53-0 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0721-3mg |

N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}naphthalene-1-carboxamide |

1396798-53-0 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0721-4mg |

N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}naphthalene-1-carboxamide |

1396798-53-0 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0721-10μmol |

N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}naphthalene-1-carboxamide |

1396798-53-0 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0721-15mg |

N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}naphthalene-1-carboxamide |

1396798-53-0 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0721-25mg |

N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}naphthalene-1-carboxamide |

1396798-53-0 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0721-75mg |

N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}naphthalene-1-carboxamide |

1396798-53-0 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0721-20μmol |

N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}naphthalene-1-carboxamide |

1396798-53-0 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6233-0721-2mg |

N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}naphthalene-1-carboxamide |

1396798-53-0 | 2mg |

$59.0 | 2023-09-09 |

N-{4-4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-ylphenyl}naphthalene-1-carboxamide 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

1396798-53-0 (N-{4-4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-ylphenyl}naphthalene-1-carboxamide) 関連製品

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量